molecular formula C4H6O2S B077332 3-Sulfanyloxolan-2-one CAS No. 14032-62-3

3-Sulfanyloxolan-2-one

Cat. No.: B077332
CAS No.: 14032-62-3
M. Wt: 118.16 g/mol
InChI Key: SUWCVSZZLFOSJL-UHFFFAOYSA-N
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Description

. It is a sulfur-containing heterocyclic compound that belongs to the class of furanones. This compound is characterized by a five-membered ring structure that includes an oxygen atom and a sulfur atom. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Sulfanyloxolan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-3-mercaptopropanoic acid with acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions typically involve heating the mixture to a temperature of around 80-100°C for several hours.

Another method involves the reaction of 3-mercaptopropionic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . This method also requires heating the reaction mixture to a similar temperature range.

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale batch reactors. The process involves the same chemical reactions as described above but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.

    Substitution: Halides, amines; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Halogenated or aminated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-sulfanyloxolan-2-one involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target molecule. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

3-Sulfanyloxolan-2-one can be compared with other similar compounds, such as:

    3-Mercapto-4,5-dihydrofuran-2(3H)-one: Similar in structure but lacks the sulfur atom.

    2-Mercapto-R-butyrolactone: Similar in structure but has a different ring configuration.

    3-Mercaptotetrahydrofuran-2-one: Similar in structure but has an additional oxygen atom in the ring.

The uniqueness of this compound lies in its sulfur-containing ring structure, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-sulfanyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c5-4-3(7)1-2-6-4/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWCVSZZLFOSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930762
Record name 3-Sulfanyloxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14032-62-3
Record name Butyrolactonethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfanyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-mercaptodihydrofuran-2(3H)-one
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYROLACTONETHIOL
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